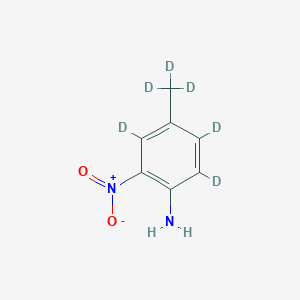
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C7H4FN3O2. It is a derivative of benzotriazole, featuring a fluorine atom at the 7th position and a carboxylic acid group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the nitration of benzotriazole followed by reduction and subsequent fluorination. The nitration is carried out using nitric acid in the presence of sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride. The fluorination step involves the use of a fluorinating agent like hydrogen fluoride or a fluorine-containing compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, the fluorination step may be carried out using safer and more efficient fluorinating agents to minimize hazards associated with handling hydrogen fluoride .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted benzotriazole derivatives.
Oxidation Products: Oxidized forms of benzotriazole.
Reduction Products: Reduced forms of benzotriazole.
Applications De Recherche Scientifique
7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The carboxylic acid group allows for hydrogen bonding and ionic interactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Benzotriazole-5-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
1H-1,2,3-Benzotriazole-6-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.
Uniqueness: 7-Fluoro-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for developing new materials and exploring novel biological applications .
Propriétés
Formule moléculaire |
C7H4FN3O2 |
|---|---|
Poids moléculaire |
181.12 g/mol |
Nom IUPAC |
7-fluoro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-3(7(12)13)2-5-6(4)10-11-9-5/h1-2H,(H,12,13)(H,9,10,11) |
Clé InChI |
NYFGDJBUUQCTNS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NNN=C21)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)



![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)





